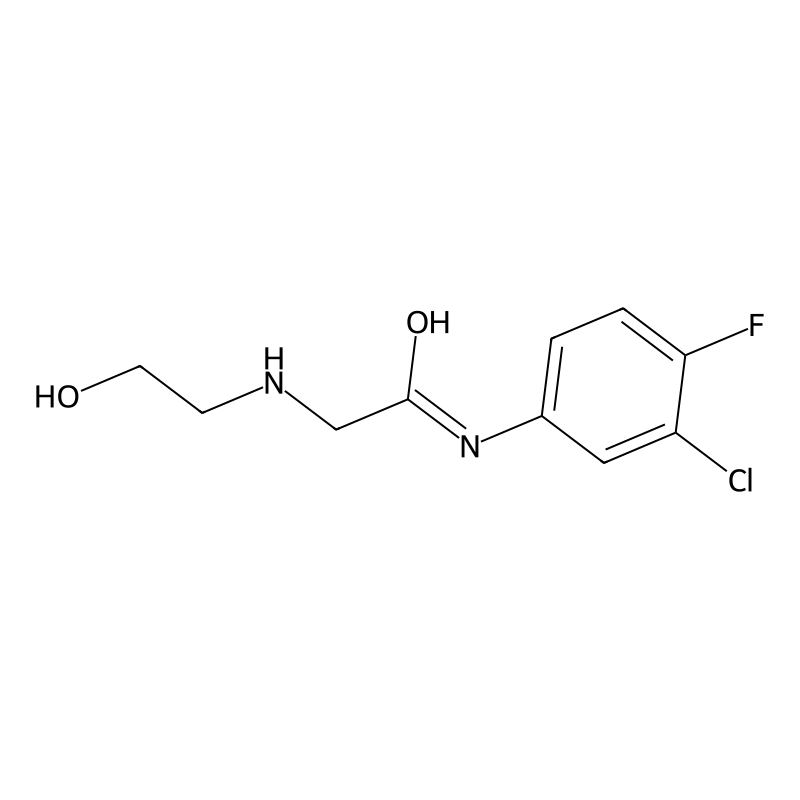

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide is a synthetic compound characterized by its unique molecular structure and potential biological activities. The compound's molecular formula is , and it features a chloro and fluorine substitution on the aromatic ring, along with a hydroxyethylamino group attached to the acetamide moiety. This structural configuration is significant for its interaction with biological targets, particularly in medicinal chemistry.

Without knowledge of its biological activity or target molecules, it's impossible to speculate on its potential mechanism.

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of the compound according to local regulations for hazardous waste.

- Hydrolysis: N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Substitution Reactions: The presence of the chloro and fluorine substituents makes the compound susceptible to nucleophilic substitution, allowing for further derivatization.

- Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones, forming imines or related derivatives.

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide exhibits notable biological activity, particularly as an inhibitor of specific enzymes or receptors. Its structural features suggest potential interactions with:

- Epidermal Growth Factor Receptor: Similar compounds have been studied as inhibitors of this receptor, which plays a critical role in cell proliferation and survival.

- Anticancer Activity: The compound's design aligns with known pharmacophores in anticancer agents, suggesting it may exhibit cytotoxic effects against certain cancer cell lines.

Several synthesis methods have been reported for N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide. Common approaches include:

- Amidation Reaction: Reacting 3-chloro-4-fluoroaniline with 2-hydroxyethylamine in the presence of coupling agents such as carbodiimides.

- Direct Acylation: Treating 3-chloro-4-fluorophenol with acetic anhydride followed by reaction with 2-hydroxyethylamine.

- Multi-step Synthesis: Involves the formation of intermediates that are subsequently transformed into the final product through various chemical transformations.

The applications of N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide span several fields:

- Pharmaceutical Development: As a potential drug candidate targeting specific pathways in cancer treatment or other diseases.

- Research Tool: Utilized in biological studies to explore mechanisms of action related to its biological targets.

Interaction studies involving N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide focus on its binding affinity and inhibitory effects on various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.

- In Vitro Assays: To evaluate the compound's efficacy against specific enzymes or cell lines, providing insights into its therapeutic potential.

N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities. Here are some notable similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| N-Acetyl 4-chloro-3,5-difluoroaniline | 457-30-7 | 0.94 |

| 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide | 96980-64-2 | 0.92 |

| N-(3-Chloro-2-fluorophenyl)acetamide | 395-36-8 | 0.92 |

| N-(3-Chloro-4-fluorophenyl)acrylamide | 1156926-45-2 | 0.90 |

Uniqueness

The uniqueness of N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide lies in its specific combination of halogen substitutions and the hydroxyethylamino group, which may enhance its solubility and bioavailability compared to similar compounds. This structural feature could also influence its selectivity towards certain biological targets, making it a valuable candidate for further research in drug development.